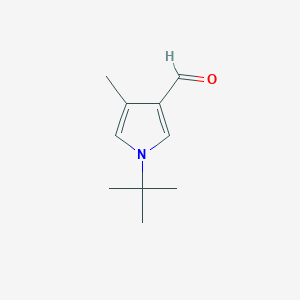

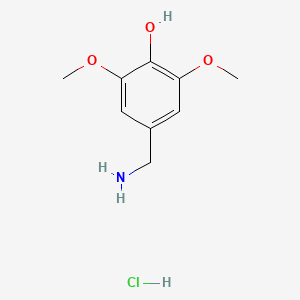

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

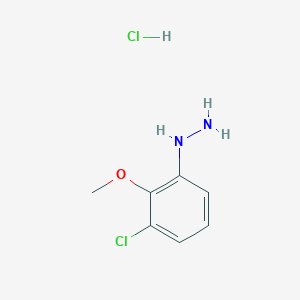

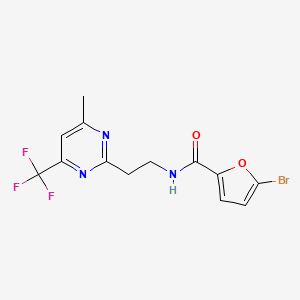

“1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde” is a heterocyclic compound . It is a useful research chemical and has a molecular weight of 165.23 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringO=CC1=CN(C(C)(C)C)C=C1C . The InChI key is GRBRIIBLVDTOMG-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrrole derivatives are known to undergo various chemical reactions. For instance, they can participate in solvent-free condensation and reductive amination reactions .Physical and Chemical Properties Analysis

“this compound” is a solid . It has a molecular weight of 165.23 .科学的研究の応用

Application in Single Molecule Magnets

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde and its derivatives have been utilized in the synthesis of supramolecular chains, particularly in the creation of high nuclearity {Mn(III)25} barrel-like clusters. These clusters are linked via Na(+) cations into a one-dimensional polymeric topology, exhibiting single-molecule magnetic behavior, indicative of their potential in advanced magnetic and electronic applications (Giannopoulos et al., 2014).

Catalysis and Polymerization

Research indicates that derivatives of this compound, such as those involving pyrrole-based ligands, play a significant role in the synthesis and characterization of aluminum and zinc complexes. These complexes have been demonstrated to be effective catalysts in the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry and materials science (Qiao et al., 2011).

Interaction with Glycine Esters

The interaction of derivatives of this compound with glycine esters has been studied, focusing on the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This research contributes to our understanding of reaction mechanisms in organic synthesis and the development of biologically active compounds (Zinchenko et al., 2018).

Optoelectronic Applications

Studies have shown that tert-butyl-1,3-dimethylpyrene 5-carbaldehyde, a derivative of this compound, can be converted into alkynyl-functionalized pyrenes. These compounds exhibit promising photophysical properties and electrochemical characteristics, making them potential candidates for use in organic optoelectronic applications, such as organic light-emitting devices (OLEDs) (Hu et al., 2013).

特性

IUPAC Name |

1-tert-butyl-4-methylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-11(10(2,3)4)6-9(8)7-12/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMNVAFTMOIQHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C1C=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2871230.png)

![N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2871236.png)

![5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid](/img/structure/B2871238.png)

![(Z)-1-(4-chlorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2871240.png)

![N-(3,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2871241.png)

![2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2871244.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871249.png)

![2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2871252.png)